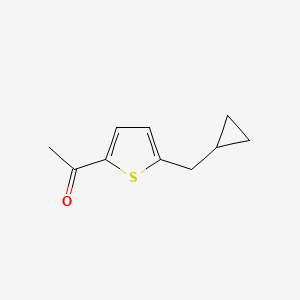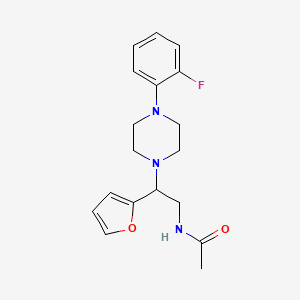
4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C18H18ClN3O4S2 and its molecular weight is 439.93. The purity is usually 95%.
BenchChem offers high-quality 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound has been studied for its potential in cancer treatment. Specifically, compounds structurally related to it have shown remarkable cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. These compounds induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as potent agents against numerous cancer types (Ravichandiran et al., 2019).
Synthesis of Piperidine Structures
The compound is involved in the synthesis of piperidine structures. For instance, N-Vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles react to form piperidine structures with high efficiency and stereocontrol, demonstrating its utility in organic synthesis (Brizgys et al., 2012).
Antimicrobial Activity
Derivatives of the compound have been evaluated for antimicrobial activities. In studies, certain derivatives have shown significant potent antimicrobial activities compared to standard drugs, indicating their potential as effective antimicrobial agents (Vinaya et al., 2009).
Antioxidant and Anticholinesterase Activity
Sulfonyl hydrazone scaffold and piperidine rings, related to the compound , have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds have shown promising results in various antioxidant assays and could have potential therapeutic uses (Karaman et al., 2016).
Synthesis of Novel Derivatives for Enhanced Anticancer Activities
Efforts have been made to synthesize novel derivatives of this compound to enhance anticancer activities. Some derivatives have shown significant effectiveness on various cancer cells, suggesting the potential for development as safe and effective anticancer agents (Solomon et al., 2019).
Synthesis of Propanamide Derivatives as Anticancer Agents
Propanamide derivatives of the compound have been synthesized and evaluated as anticancer agents. Certain derivatives have shown strong anticancer activities, indicating their potential for further development in cancer therapy (Rehman et al., 2018).
Activity Against Breast Cancer
Some derivatives of this compound have been evaluated for their activity against breast cancer. They have shown significant inhibitory activity against the MCF7 breast cancer cell line, with some compounds exhibiting better activity than established drugs like Doxorubicin (Al-Said et al., 2011).
Eigenschaften
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carbonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-15-8-9-17(27-15)28(25,26)22-10-4-3-7-14(22)18(24)21-11-16(23)20-12-5-1-2-6-13(12)21/h1-2,5-6,8-9,14H,3-4,7,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBNTXFDTWSZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

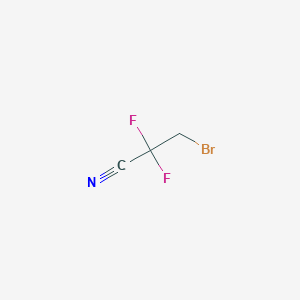
![N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2666197.png)
![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)
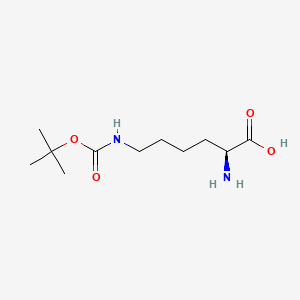

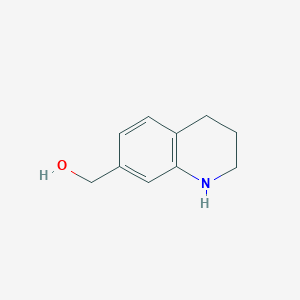
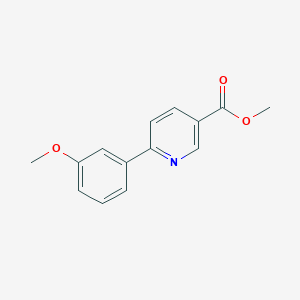
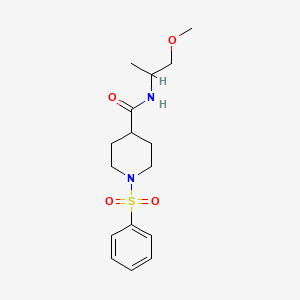

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)
